2-(5-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine
Description
This compound is a heterocyclic molecule featuring a pyrimidine core linked to a 1,2,4-oxadiazole ring substituted with an azetidine moiety. The azetidine group is further functionalized with a 4-(propan-2-yloxy)benzoyl substituent. Its structure combines rigidity (from the oxadiazole and pyrimidine rings) with conformational flexibility (from the azetidine and isopropoxybenzoyl groups), making it a candidate for targeted drug design, particularly in antiviral or enzyme inhibition applications . The synthesis of such compounds typically involves multi-step reactions, including cycloadditions or nucleophilic substitutions, as seen in analogous 1,2,4-oxadiazole derivatives .
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-12(2)26-15-6-4-13(5-7-15)19(25)24-10-14(11-24)18-22-17(23-27-18)16-20-8-3-9-21-16/h3-9,12,14H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNAARUPKHIBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves multi-step organic synthesis. The process may start with the preparation of the core azetidinone structure, followed by the introduction of the oxadiazole and pyrimidine moieties. The final step often involves the attachment of the isopropoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents such as dichloromethane and ethanol. Reaction conditions may vary, but they often involve controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Oxadiazole Ring Formation
The formation of the oxadiazole ring typically involves the condensation of a hydrazine derivative with an ester or an acid chloride. This process can be facilitated by heating in the presence of a base or acid catalyst.
Azetidine Moiety Incorporation
Azetidine rings can be incorporated into molecules through various methods, including nucleophilic substitution reactions involving azetidine derivatives. These reactions often require careful control of conditions to achieve the desired regioselectivity.
Potential Chemical Reactions
Given the structure of 2-(5-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine , potential chemical reactions could include:
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Nucleophilic Substitution : The azetidine ring might undergo nucleophilic substitution reactions with appropriate nucleophiles.
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Hydrolysis : The ester linkage in the propan-2-yloxybenzoyl group could be susceptible to hydrolysis under acidic or basic conditions.
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Cyclization Reactions : The oxadiazole ring might participate in cyclization reactions with other parts of the molecule or external reactants.
Data Tables for Related Compounds
While specific data for 2-(5-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine is not available, related compounds often exhibit diverse biological activities. For example, pyrimidine derivatives have shown significant potential as anticancer and anti-infective agents .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrimidine derivatives often exhibit anticancer properties. Compounds similar to 2-(5-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have demonstrated that modifications to the pyrimidine structure can enhance cytotoxicity against various cancer cell lines, making it a target for further investigation in oncology .
Anti-inflammatory Properties
The anti-inflammatory potential of compounds containing oxadiazole and pyrimidine rings has been well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Preliminary studies suggest that 2-(5-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine may exhibit similar properties, positioning it as a candidate for the development of new anti-inflammatory drugs .
Antimicrobial Activity
The structural components of this compound also suggest potential antimicrobial effects. Research into related pyrimidine derivatives has revealed activity against both Gram-positive and Gram-negative bacteria. The incorporation of specific substituents can enhance this activity, making it a candidate for further studies aimed at developing new antimicrobial agents .
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of various pyrimidine derivatives, including those structurally similar to 2-(5-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine . The results indicated significant inhibition of cell proliferation in several cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .
Case Study 2: Anti-inflammatory Evaluation
In another study focusing on anti-inflammatory effects, compounds derived from oxadiazole-pyrimidine frameworks were tested for their ability to inhibit COX enzymes. The findings showed that certain derivatives reduced inflammation markers significantly in animal models, indicating potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(5-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azetidine/Oxadiazole Hybrids
The closest analogue is 2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride (CAS: 1426290-16-5), which lacks the 4-(propan-2-yloxy)benzoyl substituent.
Key Structural Differences:
| Compound | Azetidine Substituent | Oxadiazole Substituent | Bioactivity Implications |
|---|---|---|---|
| Target Compound | 4-(Propan-2-yloxy)benzoyl | Pyrimidine | Enhanced lipophilicity, potential for kinase inhibition |
| 2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine | None (free amine) | Pyrimidine | Higher polarity, reduced membrane permeability |
Analogues with Pyrrolidine/Oxadiazole Scaffolds
Compounds like 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole () replace azetidine with pyrrolidine (a 5-membered ring). The larger ring size increases conformational flexibility and may improve binding to sterically demanding targets, such as viral proteases . However, pyrrolidine derivatives often exhibit higher metabolic instability compared to azetidine-containing compounds due to increased ring strain.
Pyrimidine-Oxadiazole Derivatives with Varied Substituents
For example, 5-(Pyrimidin-5-yl)-1,2,4-oxadiazoles () lack the azetidine-benzoyl group entirely. These compounds prioritize electronic effects (e.g., electron-withdrawing pyrimidine) over steric interactions, making them suitable for targets requiring π-π stacking or hydrogen bonding, such as DNA topoisomerases .
Bioactivity and Target Profiling
While explicit data for the target compound is unavailable, bioactivity clustering () suggests that its structural features correlate with kinase or protease inhibition. For example:
Biological Activity
The compound 2-(5-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by an azetidine ring, an oxadiazole moiety, and a pyrimidine core. The molecular formula is with a molecular weight of approximately 354.4 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Azetidine Ring : Starting from appropriate precursors, the azetidine ring is formed through cyclization reactions.
- Oxadiazole Synthesis : The oxadiazole moiety is synthesized via condensation reactions involving hydrazides and carboxylic acids.
- Final Coupling : The final product is obtained by coupling the azetidine derivative with the pyrimidine component.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-(5-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole structure have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
| Compound | Activity Spectrum | Reference |
|---|---|---|
| Compound A | Broad-spectrum against Gram-positive and Gram-negative bacteria | |
| Compound B | Effective against C. albicans |
Cytotoxicity and Anticancer Properties
Research has also explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation .
The proposed mechanism of action for 2-(5-{1-[4-(propan-2-yloxy)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism.
- Interaction with Cell Membranes : It can disrupt bacterial cell membranes, leading to cell lysis.
- Apoptotic Pathway Activation : In cancer cells, it activates caspases and other apoptotic factors that lead to programmed cell death.
Case Studies
A notable study investigated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to controls, suggesting its potential as an antimicrobial agent .
Another study focused on its anticancer effects in xenograft models, where treatment with the compound resulted in tumor regression without significant side effects .
Q & A
Q. Intermediate validation :
- NMR spectroscopy (1H/13C) confirms regiochemistry and purity. For example, the azetidine proton environment (δ 3.5–4.5 ppm) and oxadiazole C=O stretching (~1670 cm⁻¹ in IR) .
- High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm) .
Basic: What spectroscopic and computational techniques are critical for structural elucidation of this compound?
Answer:
Primary techniques :
- NMR spectroscopy : Assign proton environments (e.g., pyrimidine H-2 at δ 8.5–9.0 ppm) and heteronuclear correlations (HSQC/HMBC) to confirm connectivity .
- X-ray crystallography : Resolves stereochemistry of the azetidine and oxadiazole rings (e.g., bond angles ~109.5° for sp³-hybridized azetidine) .
Q. Computational validation :
- DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry, comparing with experimental data to resolve ambiguities .
| Key Spectroscopic Data | Observed Values |
|---|---|
| 1H NMR (400 MHz, CDCl₃) | δ 8.75 (s, 1H, pyrimidine H-2) |
| 13C NMR (100 MHz, CDCl₃) | δ 167.2 (oxadiazole C=O) |
| HRMS (ESI-TOF) | m/z 424.1523 [M+H]+ (calc. 424.1518) |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
Answer:
Methodological strategies :
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell-based assays (e.g., MTT) to rule out assay-specific artifacts .
- Structural analogs : Synthesize derivatives (e.g., replacing the propan-2-yloxy group with methoxy) to isolate SAR trends .
- Molecular docking : Use AutoDock Vina to model binding modes against targets (e.g., kinases), identifying steric clashes or solvation effects that explain variability .
Example : If IC₅₀ varies across cancer cell lines, perform kinome-wide profiling (e.g., using KINOMEscan) to identify off-target interactions .
Advanced: What experimental design principles apply to studying structure-activity relationships (SAR) for this compound?
Answer:
Systematic SAR workflow :
Scaffold diversification : Modify substituents on the azetidine (e.g., alkyl vs. aryl groups) and pyrimidine (e.g., halogen vs. methyl) .
Bioactivity testing : Use dose-response curves (10 nM–100 µM) in ≥3 biological replicates to ensure reproducibility .
Computational modeling : Combine QSAR (e.g., CoMFA) with free-energy perturbation (FEP) to predict binding affinities .
Q. Critical controls :
- Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .
- Validate purity (>95% by HPLC) to exclude confounding impurities .
Basic: What are the primary biological targets or pathways investigated for this compound?
Answer:
Current research focuses :
- Kinase inhibition : Screening against EGFR, VEGFR, or CDKs due to the pyrimidine scaffold’s ATP-mimetic properties .
- Antimicrobial activity : Testing against Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
- Cytotoxicity : Evaluation in cancer cell lines (e.g., MCF-7, A549) using apoptosis markers (Annexin V/PI) .
Q. Scale-up challenges :
- Workup optimization : Replace column chromatography with recrystallization (e.g., using EtOAc/hexane) for cost efficiency .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress and prevent over- or under-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
